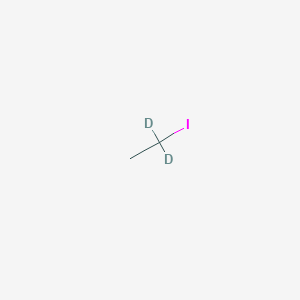

Iodoethane-1,1-d2

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dideuterio-1-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTICUPFWKNHNG-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480509 | |

| Record name | Iodoethane-1,1-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3652-82-2 | |

| Record name | Iodoethane-1,1-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3652-82-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Iodoethane-1,1-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoethane-1,1-d2 (CH₃CD₂I) is a deuterated isotopologue of iodoethane, a valuable reagent in organic synthesis and various research applications. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic characteristics. Furthermore, it explores its applications in mechanistic studies and drug development, highlighting the significance of isotopic labeling.

Chemical and Physical Properties

This compound is a colorless liquid that may turn reddish-brown upon exposure to light and air due to the formation of iodine.[1] It is characterized by the substitution of two hydrogen atoms with deuterium on the carbon atom bonded to iodine. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart.[2] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3652-82-2 | [2] |

| Linear Formula | CH₃CD₂I | [2] |

| Molecular Weight | 157.98 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 69-73 °C (lit.) | [2] |

| Melting Point | -108 °C (lit.) | [2] |

| Density | 1.974 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.509 (lit.) | [2] |

| Isotopic Purity | ≥98 atom % D | [2] |

| Chemical Purity | ≥99% (CP) | [2] |

| Solubility | Insoluble in water; soluble in ethanol and ether | [3] |

| Storage | 2-8°C, protected from light | [4] |

| Stabilizer | Typically contains copper | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved by adapting established methods for the preparation of iodoethane, starting with the corresponding deuterated precursor, ethanol-1,1-d2. A common and effective method involves the in-situ generation of phosphorus triiodide (PI₃) from red phosphorus and iodine, which then reacts with the alcohol.

Materials:

-

Ethanol-1,1-d2 (CH₃CD₂OH)

-

Red phosphorus

-

Iodine (powdered)

-

Anhydrous calcium chloride

-

Sodium bicarbonate solution (saturated)

-

Water

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Separating funnel

-

Distillation apparatus

-

Water bath

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, place 2.5 g of red phosphorus and 25 mL of ethanol-1,1-d2. Fit the flask with a reflux condenser.

-

Addition of Iodine: Carefully add 25 g of powdered iodine in small portions (approximately 3-4 g at a time) through the top of the condenser, allowing about two minutes between additions. The reaction is exothermic and should be controlled.

-

Reflux: Once all the iodine has been added, allow the mixture to stand for 10 minutes. Then, heat the mixture on a boiling water bath for one hour to complete the reaction.

-

Distillation: After reflux, rearrange the apparatus for distillation and distill the crude this compound using a water bath. Collect the distillate in a flask cooled with ice.

-

Washing: Transfer the distillate to a separating funnel and wash it with an equal volume of saturated sodium bicarbonate solution to remove any acidic impurities. Shake well and allow the layers to separate. Discard the upper aqueous layer.

-

Drying: Run the lower organic layer into a clean, dry conical flask and add a few granules of anhydrous calcium chloride. Swirl the flask occasionally until the liquid becomes clear, indicating that it is dry.

-

Final Distillation: Filter the dried this compound into a 50 mL round-bottom flask and perform a final distillation. Collect the fraction that boils between 69 °C and 73 °C.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Data

The isotopic substitution in this compound leads to predictable changes in its NMR and mass spectra compared to the non-deuterated iodoethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the protons on the carbon adjacent to the iodine atom (the α-protons) will be absent. The spectrum will be dominated by a signal for the methyl (CH₃) protons. This signal is expected to be a triplet due to coupling with the two deuterium atoms on the adjacent carbon (J-coupling between H and D is much smaller than H-H coupling and often results in a broadened singlet or a poorly resolved triplet).

¹³C NMR: The ¹³C NMR spectrum will show two signals. The signal for the methyl carbon (CH₃) will be a singlet. The signal for the deuterated carbon (CD₂) will appear as a triplet due to the one-bond coupling with the two deuterium atoms (spin I=1 for deuterium).

Table 2: ¹H NMR Data

| Compound | Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| Iodoethane (CH₃CH₂I) | ~3.2 | Quartet | -CH₂- | [5][6] |

| ~1.8 | Triplet | -CH₃ | [5][6] | |

| This compound (CH₃CD₂I) | ~1.8 | Triplet (or broadened singlet) | -CH₃ | Predicted |

Table 3: ¹³C NMR Data

| Compound | Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| Iodoethane (CH₃CH₂I) | ~-1.1 | Singlet | -CH₃ | [7] |

| ~20.6 | Singlet | -CH₂- | [7] | |

| This compound (CH₃CD₂I) | ~-1.1 | Singlet | -CH₃ | Predicted |

| ~20.6 | Triplet | -CD₂- | Predicted |

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak will be observed at m/z 158, which is two mass units higher than that of iodoethane (m/z 156).[1][8] The fragmentation pattern will also be affected by the presence of deuterium.

Table 4: Mass Spectrometry Data

| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Reference(s) |

| Iodoethane (CH₃CH₂I) | 156 | 127 ([I]⁺), 29 ([CH₃CH₂]⁺) | [1][8] |

| This compound (CH₃CD₂I) | 158 | 127 ([I]⁺), 31 ([CH₃CD₂]⁺) | Predicted |

Applications in Research and Development

Mechanistic Studies

This compound is a valuable tool for elucidating reaction mechanisms. The kinetic isotope effect (KIE), a change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes, can provide insights into the rate-determining step of a reaction. If the C-H bond at the 1-position is broken in the rate-determining step, using this compound will result in a slower reaction rate compared to the non-deuterated analog. This allows researchers to probe transition state structures and reaction pathways.

Drug Development and Metabolism Studies

Deuterated compounds are increasingly used in pharmaceutical research to improve the metabolic profile of drugs. The C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve the cleavage of this bond. This "deuterium effect" can lead to:

-

Increased drug half-life: Slower metabolism can result in a longer duration of action, potentially reducing the required dosing frequency.

-

Reduced formation of toxic metabolites: By blocking or slowing down certain metabolic pathways, the formation of harmful byproducts can be minimized.

-

Improved oral bioavailability: Slower first-pass metabolism in the liver can lead to a higher concentration of the active drug reaching systemic circulation.

This compound can be used as a building block in the synthesis of more complex deuterated molecules for such studies. It also serves as an internal standard in mass spectrometry-based assays for pharmacokinetic and metabolic studies due to its distinct mass.

The following diagram illustrates the general logic of using deuterated compounds in drug development.

Caption: Logic for using deuteration to improve drug metabolic stability.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin and eye irritation, and may cause allergic skin reactions or respiratory irritation. It is also suspected of causing genetic defects.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a specialized chemical with significant applications in scientific research, particularly in the fields of reaction kinetics and pharmaceutical development. Its unique isotopic composition allows for detailed mechanistic studies and the potential to enhance the metabolic stability of drug candidates. This guide provides essential technical information to support researchers and scientists in the effective and safe utilization of this valuable compound.

References

- 1. docbrown.info [docbrown.info]

- 2. 碘乙烷-1,1-d2 ≥98 atom % D, ≥99% (CP), contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis and Applicatin of Iodoethane_Chemicalbook [chemicalbook.com]

- 4. Iodoethane-1,1-dâ (D, 98%) + copper wire - Cambridge Isotope Laboratories, DLM-1023-5 [isotope.com]

- 5. 1H proton nmr spectrum of iodoethane C2H5I CH3CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Iodoethane(75-03-6) 1H NMR [m.chemicalbook.com]

- 7. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Iodoethane | CH3CH2I | CID 6340 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Iodoethane-1,1-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoethane-1,1-d2 (CH₃CD₂I) is a deuterated isotopologue of iodoethane, a valuable reagent in organic synthesis. The substitution of two hydrogen atoms with deuterium at the C1 position significantly influences its chemical and physical properties, primarily due to the kinetic isotope effect (KIE). This alteration in reactivity and metabolic stability makes this compound a compound of particular interest in pharmaceutical research and drug development. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are similar to those of its non-deuterated counterpart, with slight variations arising from the increased mass of deuterium.

| Property | Value | References |

| Chemical Formula | CH₃CD₂I | [1][2] |

| Molecular Weight | 157.98 g/mol | [1][2] |

| CAS Number | 3652-82-2 | [1][2] |

| Appearance | Colorless liquid | [3][4] |

| Density | 1.974 g/mL at 25 °C | [1] |

| Boiling Point | 69-73 °C | [1] |

| Melting Point | -108 °C | [1] |

| Refractive Index (n20/D) | 1.509 | [1] |

| Isotopic Purity | ≥98 atom % D | [1] |

| Chemical Purity | ≥99% (CP) | [1] |

| Solubility | Insoluble in water; soluble in ethanol and ether | [4][5] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be significantly simpler than that of iodoethane.

-

CH₃ group: A singlet around δ 1.85 ppm. In the non-deuterated compound, this signal is a triplet due to coupling with the adjacent CH₂ group. The absence of protons on the adjacent carbon in this compound results in the collapse of this triplet to a singlet.

-

CD₂ group: No signal will be observed in the ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show two signals.

-

CH₃ carbon: The chemical shift is expected to be around δ 20 ppm.

-

CD₂ carbon: The chemical shift will be similar to the CH₂ carbon in iodoethane (around δ -5 ppm), but the signal will be a triplet due to coupling with the two deuterium atoms (spin I=1). The C-D coupling constant will be smaller than the corresponding C-H coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be very similar to that of iodoethane, with the key difference being the presence of C-D stretching and bending vibrations.

-

C-D Stretch: A characteristic C-D stretching absorption is expected in the region of 2100-2250 cm⁻¹. This is at a lower wavenumber than the C-H stretching vibrations (typically 2850-3000 cm⁻¹) due to the heavier mass of deuterium.[6][7][8]

-

C-H Stretch (CH₃): Absorptions in the 2850-3000 cm⁻¹ range will still be present due to the methyl group.

-

C-I Stretch: A band around 500-600 cm⁻¹ corresponding to the C-I stretching vibration will be observed.

Mass Spectrometry

The mass spectrum will provide clear evidence of deuteration.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 158, corresponding to [CH₃CD₂I]⁺.[9][10][11][12][13] This is two mass units higher than the molecular ion of iodoethane (m/z = 156).

-

Fragmentation: Common fragmentation pathways would involve the loss of an iodine atom or the ethyl group. The major fragments would be:

-

[CH₃CD₂]⁺ at m/z = 31

-

[I]⁺ at m/z = 127

-

Experimental Protocols

Synthesis of this compound

A plausible and detailed method for the synthesis of this compound can be adapted from general procedures for the preparation of deuterated alkanes from alkyl halides. One such method involves the reduction of a suitable precursor with a deuterium source. A more direct, though potentially less common, synthesis would involve the reaction of 1,1-dideuterioethanol with an iodinating agent.

Method: Iodination of 1,1-dideuterioethanol

This method is based on the well-established conversion of alcohols to alkyl iodides.

Materials:

-

1,1-dideuterioethanol (Ethanol-1,1-d2)

-

Red phosphorus

-

Iodine

-

Anhydrous sodium sulfite

-

Anhydrous calcium chloride

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, place 1,1-dideuterioethanol and red phosphorus.

-

Slowly add iodine crystals to the flask while cooling in an ice bath to control the exothermic reaction.

-

Once the addition is complete, gently heat the mixture under reflux for several hours until the reaction is complete (indicated by the disappearance of the iodine color).

-

Allow the mixture to cool to room temperature.

-

Set up a distillation apparatus and carefully distill the crude this compound.

-

Wash the distillate in a separatory funnel with an equal volume of water, followed by a dilute solution of sodium sulfite to remove any remaining iodine.

-

Separate the organic layer and wash again with water.

-

Dry the this compound over anhydrous calcium chloride.

-

Perform a final distillation to obtain the purified product.

Logical Workflow for Synthesis:

References

- 1. Buy Iodoethane-1,1-d 2 ≥98 atom D, ≥99 (CP), contains copper as stabilizer Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Iodoethane | CH3CH2I | CID 6340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl iodide - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Applicatin of Iodoethane_Chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. savemyexams.com [savemyexams.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Molecular ion peak | PPTX [slideshare.net]

- 13. Molecular Ion Peak Explained | GC-MS Basics | Shimadzu [shimadzu.com]

An In-depth Technical Guide to Iodoethane-1,1-d2 (CAS Number: 3652-82-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Iodoethane-1,1-d2 (CH₃CD₂I), a deuterated isotopologue of iodoethane. This document consolidates essential information on its chemical and physical properties, synthesis, spectroscopic data, and applications, with a particular focus on its utility in research and drug development.

Core Chemical and Physical Properties

This compound is a colorless liquid that may turn yellow or reddish upon exposure to light and air due to decomposition. It is a valuable reagent in organic synthesis and a tracer in mechanistic and metabolic studies.[1] Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 3652-82-2 | [2] |

| Molecular Formula | CH₃CD₂I | [2] |

| Molecular Weight | 157.98 g/mol | [2] |

| Melting Point | -108 °C | [2] |

| Boiling Point | 69-73 °C | [2] |

| Density | 1.974 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.509 | [2] |

| Isotopic Purity | ≥98 atom % D | [2] |

| Storage Temperature | 2-8°C, protect from light | [2] |

Synthesis of this compound

Conceptual Synthesis Workflow:

References

An In-depth Technical Guide to the Physical Properties of Deuterated Ethyl Iodide

This technical guide provides a comprehensive overview of the core physical properties of deuterated ethyl iodide (Iodoethane-d5), a crucial isotopically labeled compound in scientific research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed comparison with its non-deuterated counterpart, ethyl iodide. The guide includes tabulated quantitative data, detailed experimental protocols for key physical property measurements, and visualizations to illustrate the fundamental relationships between isotopic substitution and physical characteristics.

Core Physical Properties: A Comparative Analysis

The substitution of protium (¹H) with deuterium (²H) in ethyl iodide results in notable changes to its physical properties. These differences, primarily stemming from the increased molecular mass and altered vibrational modes of the C-D bonds compared to C-H bonds, are critical for applications in NMR spectroscopy, reaction mechanism studies, and the development of deuterated drugs. The following table summarizes the key physical properties of iodoethane-d5 and iodoethane.

| Physical Property | Deuterated Ethyl Iodide (Iodoethane-d5) | Ethyl Iodide (Iodoethane) |

| Chemical Formula | C₂D₅I | C₂H₅I |

| Linear Formula | CD₃CD₂I[1] | CH₃CH₂I[2] |

| CAS Number | 6485-58-1[1] | 75-03-6[2] |

| Molecular Weight ( g/mol ) | 161.00[1] | 155.97[2] |

| Melting Point (°C) | -108 (lit.)[1][3][4][5] | -108 (lit.)[2] |

| Boiling Point (°C) | 69-73 (lit.)[1][3][4][5] | 72[2] |

| Density (g/mL at 25 °C) | 2.013[1][3] | 1.950 (at 20°C)[2] |

| Refractive Index (n20/D) | 1.5091 (lit.)[1][3][4][5] | 1.5168 (at 15°C)[2] |

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of deuterated ethyl iodide is essential for its application in various scientific fields. The following sections detail the standard experimental methodologies for measuring its key physical constants.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a small volume of a valuable compound like deuterated ethyl iodide, micro-scale methods are preferred.

Micro-Reflux Method:

-

Apparatus Setup: A small round-bottom flask (e.g., 5 mL) is charged with approximately 0.5-1 mL of deuterated ethyl iodide and a small magnetic stir bar. A condenser is fitted vertically to the flask. A thermometer or a digital temperature probe is positioned in the neck of the flask, ensuring the bulb is above the liquid level but below the condenser inlet to measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Heating: The apparatus is placed in a heating mantle or a sand bath on a magnetic stirrer. The liquid is heated gently to its boiling point.

-

Equilibrium and Measurement: The liquid is brought to a gentle reflux, where the vapor condenses and returns to the flask. This is often visible as a ring of condensate on the inner wall of the apparatus. The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid.[6][7]

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent. If the measured pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid.

Capillary Method:

-

Sample Preparation: A small amount of deuterated ethyl iodide is frozen. A capillary tube is then filled with a small amount of the powdered solid.

-

Apparatus: A standard melting point apparatus is used, which consists of a heated block with an integrated thermometer and a viewing lens.

-

Measurement: The capillary tube is placed in the heating block. The temperature is raised slowly, and the sample is observed. The melting point is recorded as the temperature range from which the first drop of liquid appears to the temperature at which the entire sample has melted. Given that iodoethane-d5 has a very low melting point (-108 °C), a specialized low-temperature melting point apparatus or a cryostat would be required.

Determination of Density

Density is the mass per unit volume of a substance. A vibrating tube densitometer provides a precise method for its determination.

Vibrating Tube Densitometry:

-

Principle: A U-shaped tube is electronically excited to vibrate at its characteristic frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water, at the desired temperature.[2]

-

Measurement: The sample of deuterated ethyl iodide is injected into the clean, dry U-tube. The instrument measures the oscillation period, from which the density is calculated.

-

Temperature Control: The temperature of the sample cell is precisely controlled, often using a Peltier system, as density is temperature-dependent.[3][8]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light propagates through a material.

Abbe Refractometer:

-

Principle: An Abbe refractometer measures the critical angle of total internal reflection of a thin layer of the sample placed between two prisms.[9]

-

Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of deuterated ethyl iodide are placed on the surface of the measuring prism.

-

Measurement: The prisms are closed, and a light source is directed through the sample. The user adjusts the instrument to bring a dividing line between light and dark fields into the crosshairs of the eyepiece. The refractive index is then read directly from the calibrated scale.

-

Temperature Control: The temperature of the prisms is controlled by a circulating water bath, as the refractive index is sensitive to temperature changes.[10] Measurements are typically taken at 20°C using the sodium D-line (589 nm).

Impact of Deuteration on Physical Properties

The substitution of hydrogen with deuterium fundamentally alters the physical characteristics of ethyl iodide. This relationship can be visualized as a logical flow from the isotopic substitution to the observable changes in macroscopic properties.

Caption: Logical flow from isotopic substitution to changes in physical properties.

Spectroscopic Properties

While this guide focuses on physical properties, it is important to note that deuteration significantly impacts the spectroscopic signatures of ethyl iodide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the ethyl group are absent in fully deuterated ethyl iodide. ²H NMR would show characteristic signals for the deuterons. The absence of proton signals makes deuterated solvents like iodoethane-d5 useful in ¹H NMR studies of other molecules.[4]

-

Infrared (IR) Spectroscopy: The C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations due to the heavier mass of deuterium. This isotopic shift is a key diagnostic feature in IR spectroscopy.

This technical guide provides a foundational understanding of the physical properties of deuterated ethyl iodide. The provided data and experimental methodologies are intended to support researchers and scientists in their work with this important isotopically labeled compound. For safety information and handling procedures, please refer to the appropriate Safety Data Sheet (SDS).

References

- 1. Buy Iodoethane-d 5 99.5 atom D, contains copper as stabilizer Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 2. youtube.com [youtube.com]

- 3. symposium.foragerone.com [symposium.foragerone.com]

- 4. 1H proton nmr spectrum of iodoethane C2H5I CH3CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. IODOETHANE-D5 | 6485-58-1 [chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]

An In-depth Technical Guide to 1-Iodo-1,1-dideuterioethane (CH3CD2I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 1-iodo-1,1-dideuterioethane (CH3CD2I), an isotopically labeled analog of iodoethane. This document is intended for researchers in various fields, including organic synthesis, medicinal chemistry, and materials science, who require detailed information on this specific deuterated compound.

Structure and Properties

1-Iodo-1,1-dideuterioethane, with the chemical formula CH₃CD₂I, is a heavy isotope-labeled version of iodoethane where the two hydrogen atoms on the carbon adjacent to the iodine are replaced with deuterium. This isotopic substitution is key to its application in mechanistic studies and as a tracer in various chemical and biological processes.

Physical and Chemical Properties

The introduction of deuterium atoms primarily affects the vibrational modes of the molecule and can have a minor influence on its physical properties compared to the non-deuterated analog, iodoethane (CH₃CH₂I).

| Property | Value |

| Molecular Formula | C₂H₃D₂I |

| Molecular Weight | 157.98 g/mol |

| CAS Number | 3652-82-2 |

| Boiling Point | 69-73 °C (lit.) |

| Melting Point | -108 °C (lit.) |

| Density | 1.974 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.509 (lit.) |

Note: The physical properties are based on commercially available Iodoethane-1,1-d2 and may be subject to slight variations.

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the CH₃ group. The typical quartet seen for the CH₃ group in iodoethane would collapse to a singlet due to the absence of adjacent protons (protons on the CD₂ group are replaced by deuterium, which is typically not observed in ¹H NMR, and the coupling constant to deuterium, ¹J(H,D), is much smaller than ¹J(H,H)).

-

¹³C NMR: The carbon-13 NMR spectrum should display two signals. The signal for the CD₂ carbon will be a triplet due to coupling with the two deuterium atoms (based on the n+1 rule for spin I=1 nuclei). The CH₃ carbon signal will be a singlet.

-

Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum would be observed at m/z 158, corresponding to the molecular weight of CH₃CD₂I. Common fragmentation patterns for iodoalkanes involve the loss of the iodine atom or alkyl fragments.

-

Vibrational Spectroscopy (IR/Raman): The C-D stretching and bending vibrations will appear at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations in iodoethane due to the heavier mass of deuterium. This shift is a hallmark of deuteration and can be used to confirm the isotopic labeling.

Synthesis Pathways

The synthesis of 1-iodo-1,1-dideuterioethane typically involves the conversion of a precursor already containing the dideuteriated ethyl group. The most common strategies involve the iodination of a corresponding deuterated alcohol or the halide exchange from a deuterated bromide.

Pathway 1: Iodination of 1,1-Dideuterioethanol

A plausible and direct route to CH₃CD₂I is the iodination of 1,1-dideuterioethanol (CH₃CD₂OH). This can be achieved using various standard iodinating agents. A common and effective method involves the use of iodine in the presence of a reducing agent like triphenylphosphine.

Caption: Synthesis of CH3CD2I from 1,1-dideuterioethanol.

Pathway 2: Halide Exchange from 1-Bromo-1,1-dideuterioethane

Another viable synthesis route is the Finkelstein reaction, which involves the treatment of 1-bromo-1,1-dideuterioethane (CH₃CD₂Br) with an iodide salt, typically sodium iodide, in a suitable solvent like acetone. This is an equilibrium reaction, and the precipitation of the less soluble sodium bromide in acetone drives the reaction towards the formation of the desired iodoalkane.

Caption: Finkelstein reaction for the synthesis of CH3CD2I.

Experimental Protocols

Detailed experimental protocols for the synthesis of CH₃CD₂I are not widely published. However, the following are generalized procedures based on established methods for the synthesis of iodoalkanes, adapted for the deuterated analog.

Protocol 1: Synthesis from 1,1-Dideuterioethanol (Appel Reaction)

This protocol is based on the Appel reaction, a reliable method for converting alcohols to alkyl halides.

Materials:

-

1,1-Dideuterioethanol (CH₃CD₂OH)

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine and imidazole in anhydrous diethyl ether or DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add iodine portion-wise to the stirred solution. The mixture will turn dark brown.

-

Slowly add a solution of 1,1-dideuterioethanol in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.

-

Separate the organic layer, and wash it successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain pure 1-iodo-1,1-dideuterioethane.

Caption: Experimental workflow for the Appel reaction.

Protocol 2: Synthesis via Finkelstein Reaction

This protocol describes the halide exchange reaction.

Materials:

-

1-Bromo-1,1-dideuterioethane (CH₃CD₂Br)

-

Sodium iodide (NaI), anhydrous

-

Anhydrous acetone

-

Diethyl ether

-

Water

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

In a round-bottom flask, dissolve anhydrous sodium iodide in anhydrous acetone.

-

Add 1-bromo-1,1-dideuterioethane to the solution.

-

Heat the mixture at reflux for several hours. The formation of a white precipitate (sodium bromide) should be observed.

-

After the reaction is complete (monitor by TLC or GC), cool the mixture to room temperature.

-

Filter off the precipitated sodium bromide.

-

Dilute the filtrate with diethyl ether and wash with water to remove any remaining sodium iodide and acetone.

-

Dry the organic layer over anhydrous calcium chloride, filter, and carefully remove the solvent by distillation.

-

Further purify the product by fractional distillation.

Caption: Experimental workflow for the Finkelstein reaction.

Conclusion

1-Iodo-1,1-dideuterioethane is a valuable isotopically labeled compound for detailed mechanistic and tracer studies in chemistry and related sciences. While specific, published experimental data is scarce, its synthesis can be reliably achieved through established methods such as the Appel reaction from 1,1-dideuterioethanol or the Finkelstein reaction from 1-bromo-1,1-dideuterioethane. The provided protocols and structural information serve as a comprehensive guide for researchers intending to synthesize and utilize this compound in their work. Careful execution of the described synthetic procedures and appropriate analytical characterization are essential to ensure the purity and identity of the final product.

Commercial Availability of Iodoethane-1,1-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Iodoethane-1,1-d2 (CAS No. 3652-82-2), a deuterated isotopologue of iodoethane. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of deuterated pharmaceutical ingredients and for use in mechanistic studies. This guide summarizes commercially available sources, provides key specifications, and outlines the procurement process.

Product Specifications and Availability

This compound is available from several reputable suppliers of stable isotopes and research chemicals. The compound is typically offered with high isotopic and chemical purity, stabilized with copper. The following table summarizes the product specifications from prominent suppliers.

| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 486736 | ≥98% | ≥99% (CP) | 5 g | $556.00 |

| Cambridge Isotope Laboratories, Inc. | DLM-1023-5 | 98% | 98% | 5 g | $516.00 |

| NINGBO INNO PHARMCHEM CO., LTD. | N/A | Custom | Custom | Bulk/Custom | Inquire |

Note: Pricing and availability are subject to change. "CP" denotes chemically pure. Bulk quantities and custom synthesis options are often available upon request.

Physicochemical Properties

This compound is a liquid at room temperature with the following properties[1]:

-

Boiling Point: 69-73 °C (lit.)[1]

-

Melting Point: -108 °C (lit.)[1]

-

Density: 1.974 g/mL at 25 °C[1]

-

Refractive Index: n20/D 1.509 (lit.)[1]

Procurement Workflow

The process of acquiring this compound for research and development purposes typically follows a standardized workflow. The diagram below illustrates the key steps involved, from initial identification of the required compound to its final use in the laboratory.

References

- 1. Buy Iodoethane-1,1-d 2 ≥98 atom D, ≥99 (CP), contains copper as stabilizer Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 2. Buy Iodoethane-1,1-d 2 ≥98 atom D, ≥99 (CP), contains copper as stabilizer Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 3. Iodoethane-1,1-dâ (D, 98%) + copper wire - Cambridge Isotope Laboratories, DLM-1023-5 [isotope.com]

Iodoethane-1,1-d2: A Comprehensive Material Safety Data Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides critical safety information, experimental protocols, and metabolic pathway insights for Iodoethane-1,1-d2. This document summarizes key data from material safety data sheets (MSDS) and toxicological studies to ensure safe handling and informed use in a laboratory setting. While specific toxicological data for the deuterated form is limited, this guide incorporates extensive information from its non-deuterated analogue, iodoethane, providing a robust safety profile.

Core Safety and Physical Data

This compound is a deuterated isotopologue of iodoethane. It is a colorless liquid that may turn yellow or reddish upon exposure to air and light. Due to its potential hazards, strict adherence to safety protocols is essential.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. Data for the non-deuterated analogue, iodoethane, is included for comparison where specific data for the deuterated compound is unavailable.

| Property | This compound | Iodoethane (for comparison) |

| CAS Number | 3652-82-2 | 75-03-6 |

| Molecular Formula | CH₃CD₂I | C₂H₅I |

| Molecular Weight | 157.98 g/mol | 155.97 g/mol |

| Appearance | Colorless liquid | Colorless liquid, turns yellowish-red on exposure to light and air[1] |

| Boiling Point | 69-73 °C (lit.)[2] | 69 - 73 °C[3] |

| Melting Point | -108 °C (lit.)[2] | -108 °C[3] |

| Density | 1.974 g/mL at 25 °C[2] | 1.936 g/cm³[3] |

| Flash Point | 72 °C (161.6 °F) - closed cup[2] | 61 °C (141.8 °F)[3] |

| Refractive Index | n20/D 1.509 (lit.)[2] | Not specified |

| Water Solubility | Not specified | 0.4 g/100 mL at 20 °C[3] |

| log Pow | Not specified | 2.0 |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications and associated statements.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] |

| Skin Irritation (Category 2) | H315: Causes skin irritation[2] |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[2] |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation[2] |

| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[2] |

| Germ cell mutagenicity (Category 2) | H341: Suspected of causing genetic defects[2] |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor |

Signal Word: Danger[2]

Safe Handling and Emergency Protocols

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Protect from light and moisture. Store at 2-8°C for long-term stability.[2]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Toxicological Information and Metabolic Pathways

Acute Toxicity

-

Oral: The LD50 for oral administration in rats is 330 mg/kg for iodoethane.[4]

Genotoxicity

-

Iodoethane is suspected of causing genetic defects.[2] It has tested positive in the Ames test with E. coli.[4]

Metabolic Pathway: Glutathione Conjugation

Iodoethane is metabolized in the body primarily through conjugation with glutathione (GSH), a critical detoxification pathway.[3][5] This process, catalyzed by glutathione S-transferases (GSTs), renders the xenobiotic more water-soluble, facilitating its excretion. The resulting glutathione conjugate is further processed through the mercapturic acid pathway, ultimately being excreted in the urine as a mercapturic acid derivative.[6]

References

- 1. ftp.cdc.gov [ftp.cdc.gov]

- 2. jacvam.go.jp [jacvam.go.jp]

- 3. Iodoethane | CH3CH2I | CID 6340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. What Is Glutathione Conjugation? - Xcode Life [xcode.life]

- 6. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Copper Stabilizer in the Preservation of Iodoethane-1,1-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoethane-1,1-d2 (CH₃CD₂I), a deuterated isotopologue of iodoethane, is a valuable building block in organic synthesis and drug development. However, like many alkyl iodides, it is susceptible to degradation upon exposure to light, heat, and air, leading to the formation of free iodine and subsequent compromise of purity and reactivity. This technical guide provides an in-depth analysis of the role of copper as a stabilizer in preventing the decomposition of this compound. It details the mechanisms of degradation and stabilization, presents quantitative data on decomposition kinetics, outlines experimental protocols for stability assessment, and provides visual representations of the key chemical pathways and experimental workflows.

Introduction

This compound is a specialized reagent used in the synthesis of deuterated molecules for various applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in mass spectrometry. The presence of deuterium at the C1 position can significantly influence reaction mechanisms and the metabolic fate of drug candidates. The stability of this expensive and critical reagent is therefore of paramount importance to ensure the integrity and reproducibility of experimental results.

Alkyl iodides are inherently prone to decomposition, primarily through the homolytic cleavage of the carbon-iodine bond, which has a relatively low bond dissociation energy. This process is often initiated or accelerated by exposure to ultraviolet (UV) light or elevated temperatures. The primary decomposition products are ethyl radicals and iodine radicals, which can then combine to form molecular iodine (I₂). The presence of free iodine is undesirable as it imparts a yellow or brownish color to the otherwise colorless liquid, can catalyze further decomposition, and may interfere with subsequent chemical reactions.

To mitigate this degradation, this compound is commonly supplied with a copper stabilizer. This guide elucidates the chemical principles behind this stabilization strategy and provides practical information for researchers working with this compound.

Mechanisms of Decomposition and Stabilization

Decomposition Pathway of this compound

The primary routes of this compound decomposition are photolytic and thermal.

-

Photolytic Decomposition: Upon absorption of UV light, the C-I bond can undergo homolytic cleavage to generate an ethyl-1,1-d2 radical and an iodine radical. These radicals can then participate in a series of reactions, leading to the formation of ethene, hydrogen iodide, and molecular iodine.

CH3CD2IhνCH3CD2⋅+I⋅2I⋅→I2CH3CD2⋅+I⋅→CH3CD2I2CH3CD2⋅→CH3CD2CD2CH3CH3CD2⋅+I2→CH3CD2I+I⋅ -

Thermal Decomposition: At elevated temperatures, this compound can undergo unimolecular decomposition in the gas phase to form ethene-d2 and hydrogen iodide.

CH3CD2IΔH2C=CD2+HI

The accumulation of molecular iodine (I₂) is a key indicator of decomposition.

Stabilization Mechanism by Copper

Copper metal acts as a scavenger for the molecular iodine formed during decomposition.[1] The copper readily reacts with iodine to form insoluble copper(I) iodide (CuI), a stable white solid.[2]

2Cu(s)+I2(aq)→2CuI(s)By removing free iodine from the solution, the copper stabilizer effectively inhibits iodine-catalyzed decomposition pathways and prevents the accumulation of colored impurities. This preserves the purity and integrity of the this compound.[3]

Quantitative Data on Iodoethane Decomposition

The gas-phase decomposition of iodoethane is a first-order reaction. The rate constant for this decomposition has been determined at various temperatures, allowing for the calculation of the activation energy using the Arrhenius equation.

Table 1: Rate Constants for the First-Order Gas-Phase Decomposition of Iodoethane [1][4]

| Temperature (K) | Rate Constant (k) (s⁻¹) |

| 660 | 7.2 x 10⁻⁴ |

| 720 | 1.7 x 10⁻² |

The activation energy (Ea) for this reaction can be calculated using the following form of the Arrhenius equation:

ln(k1k2)=REa(T11−T21)Where:

-

k₁ and k₂ are the rate constants at temperatures T₁ and T₂ respectively.

-

R is the gas constant (8.314 J/mol·K).

Using the data from Table 1, the activation energy for the gas-phase decomposition of iodoethane is calculated to be approximately 209 kJ/mol.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound and the efficacy of the copper stabilizer, a well-defined experimental protocol is essential. The following outlines a representative methodology based on established principles of stability testing.

Objective

To quantify the rate of decomposition of this compound under accelerated conditions (elevated temperature and/or UV light exposure) with and without a copper stabilizer.

Materials and Equipment

-

This compound (with and without copper stabilizer)

-

High-purity solvent (e.g., cyclohexane, acetonitrile)

-

UV-Vis spectrophotometer

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

-

Thermostatically controlled oven or water bath

-

UV lamp with controlled wavelength output (e.g., 254 nm)

-

Quartz cuvettes or vials

-

Volumetric flasks and pipettes

Accelerated Stability Study Protocol

-

Sample Preparation:

-

Prepare solutions of this compound in the chosen solvent at a known concentration (e.g., 0.1 M).

-

For the "stabilized" sample, ensure the presence of a piece of copper wire or a small amount of copper powder.

-

For the "unstabilized" sample, use this compound that has had the copper stabilizer removed (e.g., by distillation).

-

-

Stress Conditions:

-

Thermal Stress: Place sealed vials of the prepared solutions in a thermostatically controlled oven at a series of elevated temperatures (e.g., 40°C, 50°C, 60°C).

-

Photolytic Stress: Expose sealed quartz vials of the prepared solutions to a UV lamp of known wavelength and intensity at a constant temperature. Shield control samples from light.

-

-

Time Points:

-

Withdraw aliquots from the stressed samples at regular intervals (e.g., 0, 24, 48, 72, 96, 120 hours).

-

-

Analytical Methods:

-

UV-Vis Spectrophotometry:

-

Measure the absorbance of the withdrawn aliquots at the wavelength of maximum absorbance for iodine (typically around 500 nm in non-polar solvents).

-

Create a calibration curve using standard solutions of iodine in the same solvent to quantify the concentration of iodine formed.

-

-

Gas Chromatography (GC):

-

Analyze the withdrawn aliquots by GC-FID or GC-MS to monitor the decrease in the concentration of this compound and the appearance of any degradation products.

-

Develop a suitable GC method with an appropriate column and temperature program to achieve good separation of the components.

-

-

-

Data Analysis:

-

Plot the concentration of iodine formed (from UV-Vis data) and the concentration of remaining this compound (from GC data) as a function of time for each stress condition.

-

Determine the rate of decomposition for both the stabilized and unstabilized samples.

-

For thermal stress studies, plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T) to generate an Arrhenius plot and determine the activation energy of decomposition.

-

Visualizing the Processes

Decomposition and Stabilization Pathway

Caption: Decomposition of this compound and stabilization by copper.

Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of this compound.

Logical Relationship of Stabilization

Caption: Logical flow of copper-mediated stabilization.

Conclusion

The use of a copper stabilizer is a critical and effective strategy for ensuring the long-term stability and purity of this compound. By efficiently scavenging the free iodine produced during thermal and photolytic decomposition, copper prevents the accumulation of impurities that can compromise experimental outcomes. For researchers, scientists, and drug development professionals, understanding the mechanisms of degradation and stabilization, along with the appropriate methods for stability assessment, is essential for the reliable use of this important deuterated reagent. The experimental protocols and data presented in this guide provide a framework for evaluating the stability of this compound and underscore the importance of proper storage and handling to maintain its quality.

References

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Iodoethane-1,1-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Iodoethane-1,1-d2 (CH₃CD₂I), a deuterated isotopologue of iodoethane. It details the specifications for isotopic purity and enrichment, methods for its synthesis and analysis, and its applications, particularly in pharmaceutical development and mechanistic studies.

Isotopic Purity and Enrichment

This compound is a valuable compound in various research fields due to the presence of deuterium at the 1,1-positions. The isotopic enrichment refers to the percentage of molecules in which the hydrogen atoms at these specific positions have been replaced by deuterium. The isotopic purity, often expressed as "atom % D," quantifies this enrichment. Commercial suppliers typically guarantee a minimum level of isotopic enrichment.

Table 1: Isotopic and Chemical Purity of this compound

| Parameter | Specification | Source |

| Isotopic Purity | ≥98 atom % D | [1] |

| Chemical Purity | ≥99% (CP) or 98% | [1] |

| Stabilizer | Contains copper |

(CP) refers to Chemically Pure grade.

Physicochemical Properties

The physical and chemical properties of this compound are similar to its non-deuterated counterpart, with slight differences arising from the increased mass due to deuterium.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | CH₃CD₂I[1] |

| Molecular Weight | 157.98 g/mol [1] |

| CAS Number | 3652-82-2[1] |

| Appearance | Colorless liquid |

| Density | 1.974 g/mL at 25 °C |

| Boiling Point | 69-73 °C |

| Melting Point | -108 °C |

| Refractive Index | n20/D 1.509 |

| Storage Temperature | 2-8°C, Protect from light[1] |

Experimental Protocols

3.1. General Synthesis of this compound

The synthesis of deuterated iodoethane generally follows established methods for preparing iodoalkanes. A common route is the reaction of the corresponding deuterated alcohol with a source of iodine, typically using red phosphorus to generate phosphorus triiodide in situ.[2]

Protocol Outline:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, place 2.5 g of red phosphorus and 25 cm³ of Ethanol-1,1-d2.[3]

-

Iodine Addition: Thoroughly powder 25 g of iodine and add it to the flask in small portions (3-4 g at a time) with approximately two-minute intervals between additions.[3] The flask may require cooling to control the exothermic reaction.

-

Reflux: Once all the iodine has been added, gently heat the mixture on a water bath to maintain a steady reflux. The reaction converts the deuterated ethanol to this compound.

-

Distillation: After the reaction is complete, rearrange the apparatus for distillation. Heat the flask to distill the crude this compound.[2] The distillate will also contain unreacted ethanol and potentially some free iodine.[3]

-

Purification:

-

Wash the crude product with water to remove any remaining ethanol.

-

Shake the product with a dilute solution of sodium bisulfite (NaHSO₃) to remove any dissolved iodine.[4]

-

Separate the lower organic layer (iodoethane) and wash it again with water.[3]

-

Dry the this compound over anhydrous calcium chloride or magnesium sulfate until the liquid is clear.[3][4]

-

-

Final Distillation: Perform a final distillation to obtain the purified this compound.

3.2. Analytical Methods for Purity and Enrichment Assessment

Determining the isotopic purity and enrichment of this compound requires specialized analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for assessing isotopic enrichment. In the spectrum of this compound, the signal corresponding to the protons at the 1-position (the -CD₂I group) will be significantly diminished or absent compared to the signal for the methyl (-CH₃) protons. By integrating the residual proton signal at the deuterated position relative to a non-deuterated internal standard or the methyl group protons, the level of isotopic enrichment can be accurately quantified.[5][6] The use of deuterated solvents like CDCl₃ is standard practice to avoid interfering signals.[5]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and analyze the isotopic distribution. The molecular ion peak for this compound will appear at an m/z value of 157.98, which is two mass units higher than that of unlabeled iodoethane (155.97 g/mol ).[7] This "M+2" mass shift is a clear indicator of the presence of two deuterium atoms. The relative intensities of the M, M+1, and M+2 peaks can be used to calculate the isotopic enrichment.[8] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for separation and analysis.[9]

Applications in Research and Drug Development

Deuterated compounds like this compound are crucial tools for researchers.

-

Pharmaceutical Development: Deuterium labeling is used to investigate and modify the metabolic fate of drug candidates. The substitution of hydrogen with deuterium can alter the rate of metabolic processes (the "kinetic isotope effect"), potentially improving a drug's pharmacokinetic profile.[1]

-

Mechanistic Studies: this compound serves as a labeled reactant in studies of chemical reaction mechanisms, allowing scientists to trace the path of the ethyl group through a reaction sequence.

-

Mass Spectrometry Calibration: Its well-defined mass makes it useful as a calibration standard in mass spectrometry.

-

Synthetic Intermediate: It is a valuable intermediate in the synthesis of more complex deuterated molecules.[1]

Safety and Handling

This compound is a hazardous compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as acutely toxic if swallowed, an irritant to the skin and eyes, and may cause respiratory irritation and sensitization. It is also suspected of causing genetic defects. Users should consult the Safety Data Sheet (SDS) for complete handling and disposal information. The compound is typically stored under refrigeration and protected from light to prevent decomposition, which can release free iodine.[1][2] The presence of a copper stabilizer helps to inhibit this decomposition.

References

- 1. Iodoethane-1,1-dâ (D, 98%) + copper wire - Cambridge Isotope Laboratories, DLM-1023-5 [isotope.com]

- 2. Ethyl iodide - Wikipedia [en.wikipedia.org]

- 3. Preparation of iodoethane [rod.beavon.org.uk]

- 4. 1,1-Diiodoethane - Wikipedia [en.wikipedia.org]

- 5. 1H proton nmr spectrum of iodoethane C2H5I CH3CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. An experimental, computational, and uncertainty analysis study of the rates of iodoalkane trapping by DABCO in solution phase organic media - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05286E [pubs.rsc.org]

- 7. Ethane, iodo- [webbook.nist.gov]

- 8. mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pnnl.gov [pnnl.gov]

Spectroscopic Analysis of Iodoethane-1,1-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Iodoethane-1,1-d2 (CH₃CD₂I), a deuterated isotopologue of iodoethane. Due to the limited availability of experimental spectra for this specific compound, this document focuses on predicted data derived from the known spectroscopic characteristics of its non-deuterated counterpart, iodoethane (CH₃CH₂I). This guide is intended to serve as a valuable resource for researchers in fields such as synthetic chemistry, pharmacology, and materials science who may be working with or developing methods involving this isotopically labeled compound.

Predicted Spectroscopic Data

The introduction of two deuterium atoms at the C1 position of iodoethane is expected to produce significant and predictable changes in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. The following tables summarize the predicted quantitative data for this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to that of iodoethane. The signal corresponding to the methylene protons will be absent, and the methyl proton signal will appear as a singlet due to the absence of adjacent protons for coupling.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.85 | Singlet | 3H | CH₃ |

Predicted data is based on typical values for iodoethane.

Predicted ¹³C NMR Data

In the ¹³C NMR spectrum, the carbon atom bonded to the two deuterium atoms (CD₂) is expected to exhibit a triplet multiplicity due to coupling with the deuterium nuclei (spin I = 1). The chemical shifts are predicted to be similar to those of iodoethane.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~20 | Singlet | C H₃ |

| ~ -1 | Triplet | C D₂I |

Predicted data is based on typical values for iodoethane.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound will be characterized by the appearance of C-D stretching and bending vibrations, which occur at lower wavenumbers than the corresponding C-H vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2970 | C-H stretch | CH₃ |

| ~2150-2260 | C-D stretch | CD₂ |

| ~1450 | C-H bend | CH₃ |

| ~1050 | C-D bend | CD₂ |

| ~500-600 | C-I stretch | C-I |

Predicted data is based on known vibrational frequencies of C-H and C-D bonds.

Predicted Mass Spectrometry Data

The mass spectrum of this compound will show a molecular ion peak at m/z 158, which is two mass units higher than that of iodoethane (m/z 156). The fragmentation pattern will also be altered by the presence of deuterium.

| m/z | Predicted Fragment |

| 158 | [CH₃CD₂I]⁺ (Molecular Ion) |

| 143 | [CD₂I]⁺ |

| 127 | [I]⁺ |

| 31 | [CD₂H]⁺ |

| 29 | [CH₃]⁺ |

These are predicted major fragments based on the known fragmentation of iodoethane.

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR, IR, and Mass Spectra for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm) and cap

-

Pipette and pipette tips

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent directly in a clean, dry vial.[1][2]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.[3] The final volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm.[3]

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth so that the sample is centered in the RF coil.

-

Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, pulse width, and relaxation delay.

-

Acquire the spectra.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the liquid sample.

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples.[4][5]

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal.

-

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.[6]

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology: Electron Ionization (EI) is a standard method for volatile, small molecules.[7]

Materials:

-

This compound sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

-

Sample Introduction:

-

Inject a small amount of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ether) into the GC.

-

The GC will separate the sample from the solvent and introduce it into the mass spectrometer's ion source.

-

-

Ionization:

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a predicted fragmentation pathway for this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. publish.uwo.ca [publish.uwo.ca]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. emeraldcloudlab.com [emeraldcloudlab.com]

- 5. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [m.researching.cn]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. bitesizebio.com [bitesizebio.com]

Methodological & Application

Application Notes and Protocols for Iodoethane-1,1-d2 in Advanced Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in mass spectrometry-based quantitative proteomics, enabling the accurate relative and absolute quantification of proteins and peptides. Iodoethane-1,1-d2 (CH₃CD₂I) is a deuterated alkylating agent designed for covalent modification of cysteine residues in proteins. This application note provides detailed protocols and workflows for the use of this compound in advanced mass spectrometry applications, including differential proteomics. By incorporating a stable isotope label, this reagent allows for the differentiation and relative quantification of protein samples with high precision.

The primary application of this compound is in differential proteomics, where it is used to label cysteine residues in one of two protein samples. The non-deuterated counterpart, iodoethane, or another light alkylating agent like iodoacetamide, is used to label the second sample. Following labeling, the samples are combined, digested, and analyzed by mass spectrometry. The mass difference of 2 Da between the deuterated and non-deuterated ethylated cysteine residues allows for the relative quantification of protein abundance between the two samples.

Key Features and Applications

-

Differential Proteomics: Enables relative quantification of protein expression levels between two samples (e.g., control vs. treated).

-

Cysteine-Specific Alkylation: Targets the thiol group of cysteine residues, preventing the reformation of disulfide bonds after reduction.

-

Stable Isotope Labeling: Introduces a +2 Da mass shift upon reaction with a cysteine residue compared to its non-deuterated counterpart.

-

Compatibility: Can be integrated into standard bottom-up proteomics workflows.

Quantitative Data Summary

The use of this compound in quantitative proteomics relies on the precise mass difference it introduces. The following table summarizes the key quantitative data associated with this reagent.

| Parameter | Value | Notes |

| Chemical Formula | CH₃CD₂I | |

| Molecular Weight | 157.98 g/mol | |

| Isotopic Purity | ≥98 atom % D | Varies by supplier. |

| Mass of Ethyl-1,1-d2 group | 31.05 Da | CH₃CD₂- |

| Mass of Ethyl group (light) | 29.04 Da | CH₃CH₂- |

| Theoretical Mass Shift on Cysteine | +30.03 Da | S-(ethyl-1,1-d2)cysteine |

| Mass Difference (Heavy vs. Light) | +2.01 Da |

Experimental Protocols

Protocol 1: In-Solution Alkylation of Proteins for Quantitative Proteomics

This protocol describes the reduction and subsequent alkylation of proteins in solution prior to enzymatic digestion.

Materials:

-

Protein sample (e.g., cell lysate, purified protein)

-

Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.5

-

Reducing Agent: 100 mM Dithiothreitol (DTT) in water (prepare fresh)

-

Heavy Alkylating Agent: this compound

-

Light Alkylating Agent: Iodoethane or Iodoacetamide (IAM)

-

Quenching Reagent: 200 mM DTT in water (prepare fresh)

-

Digestion Buffer: 50 mM Tris-HCl, pH 8.5

-

Trypsin (mass spectrometry grade)

Procedure:

-

Protein Solubilization and Denaturation:

-

Resuspend the protein pellet in an appropriate volume of Denaturation Buffer.

-

Vortex thoroughly and incubate for 30 minutes at room temperature to ensure complete denaturation.

-

-

Reduction of Disulfide Bonds:

-

Add the 100 mM DTT solution to the protein sample to a final concentration of 10 mM.

-

Incubate for 1 hour at 37°C with gentle shaking.

-

-

Alkylation:

-

For the "heavy" labeled sample: Add this compound to a final concentration of 20 mM.

-

For the "light" labeled sample: Add Iodoethane or Iodoacetamide to a final concentration of 20 mM.

-

Incubate for 30 minutes at room temperature in the dark. Iodine-containing reagents are light-sensitive.

-

-

Quenching the Alkylation Reaction:

-

Add the 200 mM DTT solution to a final concentration of 20 mM to quench the excess alkylating agent.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Sample Dilution for Digestion:

-

Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1.5 M. This is critical for optimal trypsin activity.

-

-

Enzymatic Digestion:

-

Add trypsin to the protein solution at a 1:50 (w/w) enzyme-to-protein ratio.

-

Incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Proceed with sample cleanup using C18 solid-phase extraction (SPE) prior to LC-MS/MS analysis.

-

Protocol 2: In-Gel Alkylation of Proteins

This protocol is suitable for proteins separated by one-dimensional or two-dimensional gel electrophoresis.

Materials:

-

Excised protein bands/spots from a Coomassie-stained gel

-

Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate

-

Dehydration Solution: 100% Acetonitrile (ACN)

-

Reducing Solution: 10 mM DTT in 50 mM Ammonium Bicarbonate (prepare fresh)

-

Heavy Alkylating Solution: 55 mM this compound in 50 mM Ammonium Bicarbonate (prepare fresh, protect from light)

-

Light Alkylating Solution: 55 mM Iodoethane or Iodoacetamide in 50 mM Ammonium Bicarbonate (prepare fresh, protect from light)

-

Wash Solution: 50 mM Ammonium Bicarbonate

-

Digestion Solution: Trypsin (mass spectrometry grade) in 50 mM Ammonium Bicarbonate

Procedure:

-

Excision and Destaining:

-

Excise the protein bands of interest from the gel.

-

Wash the gel pieces with water, then destain with the Destaining Solution until the gel pieces are clear.

-

-

Dehydration and Rehydration:

-

Dehydrate the gel pieces with 100% ACN.

-

Remove the ACN and dry the gel pieces in a vacuum centrifuge.

-

-

Reduction:

-

Rehydrate the gel pieces in Reducing Solution.

-

Incubate for 45 minutes at 56°C.

-

Cool to room temperature and remove the excess reducing solution.

-

-

Alkylation:

-